(R)-2-Acetamido-2-phenylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of (R)-2-Acetamido-2-phenylacetic acid involves advanced catalytic processes and chemical reactions that allow for efficient production and modification of its structure for various applications. For instance, the Rhodium(III)-catalyzed redox-neutral weak O-coordinating vinylation and allylation of arylacetamides, as described by Subramanian Jambu and M. Jeganmohan (2019), presents a method for synthesizing ortho-vinylated arylacetamides, which can be further converted into useful derivatives including ortho-vinylated phenyl acetic acid (Jambu & Jeganmohan, 2019).
Molecular Structure Analysis
The molecular structure of (R)-2-Acetamido-2-phenylacetic acid is crucial for its chemical behavior and reactivity. Studies, such as the one on the crystal structure and molecular docking analysis of related compounds by G. Sharma et al. (2018), provide insight into the arrangement of atoms within the molecule and how this influences its interaction with other molecules (Sharma et al., 2018).
Chemical Reactions and Properties
The compound's involvement in chemical reactions highlights its reactivity and potential for forming various derivatives. Research by R. Galeazzi, G. Mobbili, and M. Orena (1996) on the synthesis of diastereomerically pure pyrrolidin-2-ones from N-(2-alken-1-yl)amides mediated by Mn(III) showcases the chemical versatility of related structures in forming biologically active amino acids (Galeazzi, Mobbili, & Orena, 1996).
Physical Properties Analysis
Understanding the physical properties of (R)-2-Acetamido-2-phenylacetic acid, such as solubility, melting point, and crystalline structure, is essential for its application in various fields. Studies like the one by I. Guzei, Alan R. Gunderson, and N. Hill (2010) provide detailed descriptions of these properties for related compounds, offering insights into how these properties might be tailored for specific uses (Guzei, Gunderson, & Hill, 2010).
Chemical Properties Analysis
The chemical properties of (R)-2-Acetamido-2-phenylacetic acid, such as reactivity with other compounds, stability under various conditions, and its behavior in chemical syntheses, are critical for its effective utilization. The work by A. Karmakar and J. Baruah (2008) on the receptor for acid binding showcases the compound's reactivity and potential for forming complex structures with specific functions (Karmakar & Baruah, 2008).
Scientific Research Applications
Complexing Agent in Metal Ion Buffers : N-(2-Acetamido)iminodiacetic acid, a related compound, is known for its role as a complexing agent in metal ion buffers, particularly at physiological pH ranges. It's also used as an analytical chelating agent for the spectrophotometric determination of metal ions. The study also investigated the solution equilibria of ternary systems involving various metal ions and N-(2-acetamido)iminodiacetic acid, highlighting the stability and formation constants of different binary and ternary complexes formed in such systems (Hamed, Saleh, Ahmed, & Mahmoud, 1994).
Anticonvulsant Activity : A series of functionalized alpha-aromatic and alpha-heteroaromatic amino acids, including derivatives of (R)-2-Acetamido-2-phenylacetic acid, have been prepared and evaluated for their anticonvulsant activity. Some of these derivatives showed potent activity and protection against seizures in mice, rivaling established drugs like phenytoin (Kohn et al., 1990).
Simultaneous Enantioseparation of Drug Compounds : The compound has been used in studies involving the simultaneous enantioseparation of basic drug compounds and their chiral acidic intermediates by capillary electrophoresis. This research demonstrates the compound's utility in analytical chemistry, particularly in monitoring possible enantio-conversion during the synthetic process of drugs (Zhou et al., 2002).
Kinetic Resolution of Chiral Amines : Research on 2-alkoxyacetates as acylating agents for the kinetic resolution of racemic amines has highlighted the utility of derivatives of (R)-2-Acetamido-2-phenylacetic acid. This study emphasizes the compound's potential in producing high enantiomeric excess values, indicating its significance in the enantioselective synthesis of pharmaceuticals (Olah et al., 2018).
pH Imaging Using Hyperpolarized (13)C MRI : N-(2-Acetamido)-2-aminoethanesulfonic acid, another related compound, has been applied to pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy. This demonstrates its potential in biomedical imaging and diagnostics (Flavell et al., 2015).
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and proteins within the cell .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds are known to influence various metabolic pathways .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can greatly impact its bioavailability .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity of ®-2-Acetamido-2-phenylacetic acid .
properties
IUPAC Name |
(2R)-2-acetamido-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDFZMMOLPIWQQ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Acetamido-2-phenylacetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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